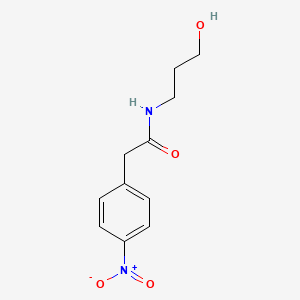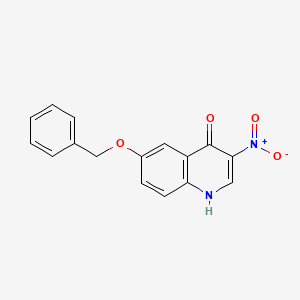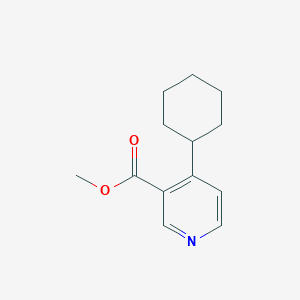
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate
Übersicht
Beschreibung
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dichloro-nitro-phenoxy group and a carboxylic acid methyl ester group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the dichloro-nitro-phenoxy group. This step often involves nucleophilic aromatic substitution reactions, where the quinoline core reacts with 2,6-dichloro-4-nitrophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.
Oxidation: 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and quinoline core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.
- 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.
- 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid ethyl ester.
Uniqueness
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichloro-nitro-phenoxy group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H10Cl2N2O5 |
|---|---|
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate |
InChI |
InChI=1S/C17H10Cl2N2O5/c1-25-17(22)9-2-3-15-10(4-9)5-12(8-20-15)26-16-13(18)6-11(21(23)24)7-14(16)19/h2-8H,1H3 |
InChI-Schlüssel |
PDJXUYXEXGLNMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-1-[(S)-2-[(Benzyloxycarbonyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbaldehyde](/img/structure/B8499680.png)
![4-[4-cyano-3-(trifluoromethyl)-phenylcarbamoylamino]-N-methyl-2-fluorobenzamide](/img/structure/B8499688.png)



![6-Chloro-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8499701.png)


![Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]-](/img/structure/B8499729.png)


